9-Epi-cinchonine

Description

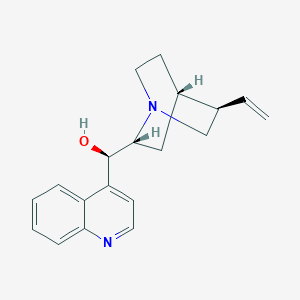

Structure

3D Structure

Properties

IUPAC Name |

(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPWYEUPVWOPIM-YXUGBTPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859217 | |

| Record name | Epicinchonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-70-1, 118-10-5 | |

| Record name | (9R)-Cinchonan-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicinchonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cinchonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchonan-9-ol, (9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Epicinchonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinchonan-9-ol, (9R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPICINCHONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35VE0JQR6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the stereochemistry of 9-Epi-cinchonine

An In-depth Technical Guide to the Stereochemistry of 9-Epi-cinchonine

Executive Summary

Cinchona alkaloids represent a cornerstone in the fields of stereoselective catalysis and medicinal chemistry. Their rigid, chiral scaffold has been exploited for decades to induce asymmetry in chemical reactions and to serve as a basis for pharmacologically active agents. This guide focuses on 9-epi-cinchonine, a diastereomer of the natural alkaloid cinchonine. The inversion of a single stereocenter—the C9 hydroxyl group—dramatically alters the molecule's three-dimensional architecture, conformational preferences, and, consequently, its chemical and biological properties. This document provides a detailed exploration of the absolute and relative stereochemistry of 9-epi-cinchonine, outlines the analytical methods for its characterization, and discusses the profound impact of C9 epimerization on its application, particularly in organocatalysis.

The Cinchona Alkaloid Framework: A Stereochemical Overview

The primary alkaloids isolated from Cinchona bark—quinine, quinidine, cinchonidine, and cinchonine—share a common bicyclic core structure composed of a quinoline moiety linked to a quinuclidine ring.[1] Cinchonine and its diastereomer, cinchonidine, lack the methoxy group on the quinoline ring that is present in quinine and quinidine.[2]

The cinchonine molecule possesses five stereogenic centers, though the configurations at N1, C3, and C4 are typically fixed in the naturally occurring series. The critical stereocenters that define the four main alkaloids and their epimers are C8 and C9, which connect the quinoline and quinuclidine units.

-

Cinchonine: The absolute configuration is established as (8R,9S).[3][4][5] The arrangement of the substituents around the C8-C9 bond is described as erythro.[6]

-

9-Epi-cinchonine: As the name implies, this molecule is the C9 epimer of cinchonine. It differs only in the spatial arrangement at the C9 position, possessing an (8R,9R) absolute configuration.[7] This inversion changes the relative stereochemistry from erythro in cinchonine to threo in 9-epi-cinchonine.[6]

This seemingly minor change from (9S) to (9R) has profound structural and functional consequences.

Figure 1: Stereochemical comparison of Cinchonine and 9-Epi-cinchonine.

Conformational Analysis: The Impact of C9 Inversion

The inversion at C9 fundamentally alters the molecule's preferred conformation. Theoretical calculations and X-ray crystallographic studies show that the conformation around the crucial C8-C9 bond is directly dependent on the absolute configuration at C9.[8][9]

A key distinguishing feature is the capacity for intramolecular hydrogen bonding. In 9-epi-cinchonine (and other threo epimers), the C9 hydroxyl group can readily form an intramolecular hydrogen bond with the quinuclidine nitrogen (N1).[8][9] This locks the molecule into a "closed" conformation. Conversely, in the natural erythro alkaloids like cinchonine, this hydrogen bond is energetically disfavored, leading to a preference for more "open" conformations where the C9-OH group forms intermolecular hydrogen bonds with solvent or other molecules.[8][9][10] This conformational rigidity in the epi-alkaloids is a critical factor in their distinct reactivity as organocatalysts.

Figure 2: Conformational preferences dictated by C9 stereochemistry.

Synthesis: Accessing the Epi-Series via Stereochemical Inversion

Experimental Protocol: One-Pot Mitsunobu Inversion of Cinchonine

This protocol is adapted from established procedures for the epimerization of Cinchona alkaloids.[11][12] The causality behind this choice is the reaction's SN2 mechanism, which guarantees inversion at the stereocenter. The one-pot saponification simplifies the workflow, avoiding the isolation of the ester intermediate.

Materials:

-

Cinchonine

-

Triphenylphosphine (PPh₃)

-

4-Nitrobenzoic acid (PNBA)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH) solution

-

Standard workup and purification reagents (solvents, silica gel)

Procedure:

-

Reaction Setup: Dissolve cinchonine (1.0 equiv) and triphenylphosphine (1.3 equiv) in anhydrous THF under an argon atmosphere.

-

Esterification: Add 4-nitrobenzoic acid (1.2 equiv) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Mitsunobu Activation: Add DIAD (1.3 equiv) dropwise to the cooled solution. The formation of a precipitate is typically observed.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC for the consumption of cinchonine.

-

In Situ Saponification: Once the esterification is complete, add an aqueous solution of LiOH directly to the reaction mixture. Stir vigorously at room temperature until the ester intermediate is fully hydrolyzed (monitored by TLC).

-

Workup: Quench the reaction with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The crude product is purified by flash column chromatography on silica gel. The byproducts (triphenylphosphine oxide and the reduced dicarboxylate) are typically less polar than the alkaloids. A gradient elution (e.g., dichloromethane/methanol with a small amount of triethylamine) is used to separate the more polar 9-epi-cinchonine from any unreacted cinchonine.

Figure 3: Workflow for the synthesis of 9-Epi-cinchonine from Cinchonine.

Analytical Characterization of Stereochemistry

Confirming the stereochemical inversion and characterizing the final product requires a combination of analytical techniques. Each method provides a unique piece of the structural puzzle.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of a molecule. By diffracting X-rays off a single crystal, a three-dimensional electron density map is generated, revealing the precise spatial arrangement of every atom.

Protocol Outline: Single Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of 9-epi-cinchonine (or a suitable salt) are grown, typically by slow evaporation of a solvent/anti-solvent system (e.g., methanol/ether).

-

Data Collection: A selected crystal is mounted on a diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.[13]

-

Structure Solution & Refinement: The diffraction pattern is recorded and processed to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data.

-

Analysis: The final refined structure provides bond lengths, bond angles, and torsional angles, confirming the threo arrangement and the (9R) configuration. The presence of the intramolecular N1···H-O9 hydrogen bond can also be unequivocally confirmed.[8]

Table 1: Representative Crystallographic Parameters (Hypothetical for 9-Epi-cinchonine, based on related structures[10])

| Parameter | Value |

| Chemical Formula | C₁₉H₂₂N₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | ~ 7.0 |

| b (Å) | ~ 9.1 |

| c (Å) | ~ 31.0 |

| Final R-index | < 5% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the relative stereochemistry in solution. Key differences are expected in the ¹H and ¹³C NMR spectra of cinchonine and 9-epi-cinchonine due to the change in the local electronic environment around the C8-C9 bond.

-

¹H NMR: The chemical shifts of the protons on C8 and C9 (H8 and H9) are particularly sensitive to the stereochemistry. The coupling constants (J-coupling) between H8 and H9 can also differ.

-

¹³C NMR: The resonance for C9 in 9-epi-cinchonine will be shifted compared to its position in the cinchonine spectrum.[11]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment reveals through-space proximity between protons. In the "closed" conformation of 9-epi-cinchonine, a NOE correlation between H9 and protons on the quinuclidine ring (that are distant in the "open" form) would be expected, providing strong evidence for the solution-state conformation.

Chiroptical Methods

Diastereomers are distinct compounds and therefore have different chiroptical properties.

-

Specific Rotation ([α]D): The magnitude and sign of the optical rotation will differ between cinchonine and 9-epi-cinchonine. For many Cinchona alkaloid derivatives, epimerization at C9 results in a significant change, sometimes even an inversion of the sign of the specific rotation.[11] This provides a simple, bulk-level confirmation of the transformation.

Table 2: Comparison of Stereochemical and Physical Properties

| Property | Cinchonine | 9-Epi-cinchonine | Rationale for Difference |

| Absolute Configuration | (8R, 9S) | (8R, 9R) | Inversion at C9 stereocenter. |

| Relative Stereochemistry | erythro | threo | Direct consequence of C9 inversion. |

| Preferred Conformation | Open | Closed | threo arrangement allows intramolecular H-bonding. |

| ¹H NMR (H9 Shift) | Distinct Chemical Shift | Shifted vs. Cinchonine | Different magnetic environment due to conformational change. |

| Specific Rotation | +229° (EtOH) | Different Value | Diastereomers have unique optical rotations. |

Conclusion: Why the Stereochemistry of 9-Epi-cinchonine Matters

The stereochemistry of 9-epi-cinchonine is not an academic curiosity; it is the defining feature that governs its utility. The inversion at C9 transforms the molecule from a moderately active antimalarial agent into a poor one, as the threo configuration is less effective.[6][10] However, this same stereochemical change unlocks a new world of reactivity in asymmetric organocatalysis. The rigid, "closed" conformation and the specific spatial presentation of the quinuclidine nitrogen and the C9-OH group make 9-epi-cinchonine and its derivatives highly effective catalysts for a range of stereoselective reactions, often yielding products with the opposite enantioselectivity to those obtained with the natural cinchonine catalyst.[14][15][16] A thorough understanding and rigorous characterization of its stereochemistry are therefore paramount for any researcher or drug development professional seeking to harness the unique properties of this powerful chiral molecule.

References

-

Karle, J. M., & Karle, I. L. (1982). Conformation of epicinchonine and cinchonine in view of their antimalarial activity: x-ray and theoretical studies. PubMed. Available at: [Link]

-

Oleksyn, B. J., & Suszko-Purzycka, A. (1982). Conformation of epicinchonine and cinchonine in view of their antimalarial activity: x-ray and theoretical studies. Semantic Scholar. Available at: [Link]

-

Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 8(2), 325-344. Available at: [Link]

-

Karle, J. M., Karle, I. L., Gerena, L., & Milhous, W. K. (1992). Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum. PubMed. Available at: [Link]

-

Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Springer Nature Experiments. Available at: [Link]

-

Karle, J. M. (1992). Cinchona alkaloids: structures to illustrate the stereochemistry. ResearchGate. Available at: [Link]

-

Song, C. E., & You, Z. (2014). An easy route to exotic 9-epimers of 9-amino-(9-deoxy) cinchona alkaloids with (8S, 9R) and (8R, 9S) configurations. Chinese Chemical Letters, 25(2), 259-263. Available at: [Link]

-

Cassani, C., et al. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Cinchonine. PubChem Compound Database. Retrieved from: [Link]

-

Shiomi, T., et al. (2021). Total synthesis of (+)-quinine and (−)-9-epi-quinine. ResearchGate. Available at: [Link]

-

Kacprzak, K. (2012). Dimeric Cinchona alkaloids. PubMed Central. Available at: [Link]

-

Mishra, M., et al. (2023). Structure, common atom numbering and absolute configuration of four major Cinchona alkaloids. ResearchGate. Available at: [Link]

-

McCooey, S. H., & Connon, S. J. (2007). Readily Accessible 9-epi-amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions of Aldehydes and Ketones to Nitroolefins. Organic Letters, 9(4), 599-602. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). (9R)-Cinchonan-9-ol. PubChem Compound Database. Retrieved from: [Link]

-

Wikipedia. (n.d.). Cinchonine. Retrieved from: [Link]

-

Csomós, P., et al. (2004). Easy Access to 9-Epimers of Cinchona Alkaloids: One-Pot Inversion by Mitsunobu Esterification-Saponification. ResearchGate. Available at: [Link]

-

Collibee, S. E., et al. (2018). Molecular structures of the four cinchona alkaloids. ResearchGate. Available at: [Link]

-

Costa, S. M. B., & Macanita, A. L. (1999). Structure of cinchonine and cinchonidine dications. ResearchGate. Available at: [Link]

-

Gzella, A., et al. (2020). X‐Ray crystal structure of compound 1 f. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 9-Amino-9-deoxy-epi-cinchonine. PubChem Compound Database. Retrieved from: [Link]

-

Da Vela, S., et al. (2012). Crystallization and preliminary X-ray crystallographic analysis of hydroquinone dioxygenase from Sphingomonas sp. TTNP3. PubMed. Available at: [Link]

-

Wang, J., et al. (2006). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. ResearchGate. Available at: [Link]

-

Wang, W., et al. (2012). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions. Available at: [Link]

Sources

- 1. Dimeric Cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Cinchonine - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. (9R)-Cinchonan-9-ol | C19H22N2O | CID 5702153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Conformation of epicinchonine and cinchonine in view of their antimalarial activity: x-ray and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformation of epicinchonine and cinchonine in view of their antimalarial activity: x-ray and theoretical studies. | Semantic Scholar [semanticscholar.org]

- 10. Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. html.rhhz.net [html.rhhz.net]

- 12. researchgate.net [researchgate.net]

- 13. Crystallization and preliminary X-ray crystallographic analysis of hydroquinone dioxygenase from Sphingomonas sp. TTNP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Springer Nature Experiments [experiments.springernature.com]

- 16. pubs.acs.org [pubs.acs.org]

Synthesis of 9-Epi-Cinchonine: A Strategic Inversion via Mitsunobu Chemistry

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract: Cinchona alkaloids are a cornerstone of asymmetric catalysis, with their stereochemical arrangement dictating the outcome of countless enantioselective transformations. The inversion of the C9 hydroxyl group to produce the "epi" diastereomers unlocks novel catalytic activities and selectivities. This guide provides a detailed technical overview of a robust and efficient one-pot synthesis of 9-epi-cinchonine from commercially available cinchonine. We delve into the mechanistic rationale for employing the Mitsunobu reaction followed by in situ saponification, a method prized for its operational simplicity and high yields. This document serves as a practical resource for researchers, offering step-by-step protocols, purification strategies, and characterization data to enable the successful synthesis and validation of this valuable organocatalyst.

Introduction: The Significance of C9 Epimerization

Cinchona alkaloids, naturally occurring compounds extracted from the bark of the Cinchona tree, include cinchonine, cinchonidine, quinine, and quinidine.[1][2] Their rigid bicyclic structure and multiple stereocenters make them privileged scaffolds in the field of asymmetric synthesis, where they serve as powerful organocatalysts and chiral ligands.[2][3] Cinchonine, with its specific (8R,9S) configuration, is a widely used catalyst. However, its diastereomer, 9-epi-cinchonine, which possesses an inverted (8R,9R) configuration at the C9 alcohol, often exhibits complementary or superior catalytic performance in various asymmetric reactions.[4][5]

The stereochemical relationship between the C8 and C9 centers is critical. Inversion of the C9 hydroxyl group alters the conformational preferences of the molecule, which in turn influences the transition state of the reactions it catalyzes.[6] This makes the development of efficient synthetic routes to 9-epi-alkaloids a crucial endeavor for expanding the toolbox of asymmetric catalysis.[7] While several methods exist for this epimerization, the one-pot Mitsunobu esterification followed by saponification stands out for its efficiency and high yield.[8]

Mechanistic Rationale: The Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is a powerful tool in organic synthesis for converting a primary or secondary alcohol into a variety of other functional groups with a clean inversion of stereochemistry.[9][10] This makes it ideally suited for the epimerization of the C9 hydroxyl group in cinchonine.

The reaction proceeds via the in situ generation of a good leaving group. The core process involves three key reagents:

-

Triphenylphosphine (PPh₃): Acts as an oxygen activator.

-

Azodicarboxylate (DEAD or DIAD): The ultimate oxidant that drives the reaction.

-

Nucleophile: In this case, a carboxylic acid (e.g., 4-nitrobenzoic acid), which will displace the activated hydroxyl group.

The mechanism involves the initial activation of the C9 alcohol by PPh₃ and DEAD to form an oxyphosphonium salt. This intermediate is an excellent leaving group, which is then displaced by the carboxylate nucleophile in a classical Sₙ2 reaction. This nucleophilic attack occurs from the backside, leading to a complete inversion of the stereocenter at C9.[8][9][11] The subsequent hydrolysis (saponification) of the resulting ester liberates the inverted alcohol, 9-epi-cinchonine.

A Robust One-Pot Protocol for 9-Epi-Cinchonine Synthesis

This procedure is adapted from established literature methods and combines the esterification and saponification steps into a single, efficient workflow, minimizing purification steps and maximizing yield.[8][12]

Experimental Protocol

Materials and Reagents:

-

Cinchonine (1.0 equiv)

-

Triphenylphosphine (PPh₃, 1.3 equiv)

-

4-Nitrobenzoic acid (PNBA, 1.3 equiv)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.3 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium hydroxide solution (1 M aqueous)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add cinchonine (1.0 equiv), triphenylphosphine (1.3 equiv), and 4-nitrobenzoic acid (1.3 equiv).

-

Dissolution: Dissolve the solids in anhydrous THF (approx. 10 mL per 1 g of cinchonine).

-

Cooling: Cool the resulting solution to 0 °C using an ice bath.

-

Mitsunobu Reagent Addition: Slowly add DIAD or DEAD (1.3 equiv) dropwise to the stirred solution. A color change and/or formation of a precipitate may be observed.

-

Esterification Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting cinchonine is consumed.

-

In Situ Saponification: Once the esterification is complete, add 1 M aqueous lithium hydroxide solution (approx. 5 equiv) directly to the reaction flask.

-

Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete conversion of the intermediate ester to the product.

-

Workup - Extraction: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute first with a non-polar solvent system (e.g., CHCl₃/t-BuOMe, 3:1) to remove triphenylphosphine oxide and other non-polar byproducts. Then, switch to a more polar system (e.g., CHCl₃/MeOH/Et₃N, 40:1:1) to elute the desired 9-epi-cinchonine.[12]

-

Final Product: Combine the pure fractions and evaporate the solvent to obtain 9-epi-cinchonine as a solid or viscous oil.

Characterization and Data Validation

Successful synthesis and purification must be confirmed through rigorous analytical methods. The inversion of stereochemistry at C9 leads to distinct and measurable changes in the physical and spectroscopic properties of the molecule.

| Parameter | Cinchonine (Starting Material) | 9-Epi-Cinchonine (Product) | Rationale for Change |

| Stereochemistry | (8R, 9S) | (8R, 9R) | Sₙ2 inversion at C9 center. |

| Yield | N/A | 75-85% (Typical) | High efficiency of the one-pot procedure.[8][12] |

| ¹H NMR | δ for H-9 is distinct | Shift in the δ for H-9 | Change in the electronic and steric environment of the C9 proton. |

| Optical Rotation [α]D | Positive (e.g., +229° in EtOH) | Significantly less positive or negative | The C9 stereocenter has a major contribution to the overall optical rotation. |

| TLC Rf value | Lower Rf | Higher Rf | 9-epi-cinchonine is generally less polar than cinchonine.[8] |

Note: Specific NMR shifts and optical rotation values should be compared with literature data or a validated reference standard.

Conclusion

The one-pot synthesis of 9-epi-cinchonine from cinchonine via a Mitsunobu reaction followed by in situ saponification represents a highly effective and practical method for accessing this valuable chiral organocatalyst. The procedure is characterized by its high yield, operational simplicity, and the reliable inversion of the C9 stereocenter. By providing a detailed mechanistic understanding and a robust experimental protocol, this guide equips researchers in drug development and academia with the necessary tools to synthesize 9-epi-cinchonine, thereby expanding their capabilities in the field of asymmetric catalysis. The availability of both C9 epimers allows for systematic catalyst screening and the rational design of more efficient and selective synthetic routes to chiral molecules.

References

-

Kumar, A. & Chimni, S. S. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. RSC Advances, 6(89), 86294-86315. [Link]

-

Karczmarzyk, Z., et al. (2009). Conformation of epicinchonine and cinchonine in view of their antimalarial activity: x-ray and theoretical studies. Journal of Molecular Structure, 923(1-3), 88-95. [Link]

-

ResearchGate. (2011). Easy Access to 9-Epimers of Cinchona Alkaloids: One-Pot Inversion by Mitsunobu Esterification-Saponification. [Link]

-

Cassani, C., et al. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 8(2), 325-344. [Link]

-

ResearchGate. Solvolysis and interconversion of various 9‐nat and 9‐epi cinchona alkaloid derivatives. [Link]

-

Pruszynski, P. (2014). Dimeric Cinchona alkaloids. Beilstein Journal of Organic Chemistry, 10, 2133-2157. [Link]

-

Melchiorre, P., et al. (2012). A Mechanistic Rationale for the 9-Amino(9-deoxy)epi Cinchona Alkaloids Catalyzed Asymmetric Reactions via Iminium Ion Activation of Enones. Journal of the American Chemical Society, 134(15), 6838-6849. [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. [Link]

-

Shabbir, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6365. [Link]

-

McCooey, S. H., & Connon, S. J. (2007). Readily Accessible 9-epi-amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions of Aldehydes and Ketones to Nitroolefins. Organic Letters, 9(4), 599-602. [Link]

-

ResearchGate. (2017). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. [Link]

-

Wikipedia. (n.d.). Cinchonine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90454, Cinchonine. [Link]

-

Singh, R., & Kumar, A. (2005). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. Tetrahedron: Asymmetry, 16(12), 2009-2045. [Link]

-

Cao, Y., et al. (2012). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions, 41(42), 13197-13203. [Link]

Sources

- 1. Cinchonine | C19H22N2O | CID 90454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cinchonine - Wikipedia [en.wikipedia.org]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Conformation of epicinchonine and cinchonine in view of their antimalarial activity: x-ray and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dimeric Cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. html.rhhz.net [html.rhhz.net]

physical and chemical properties of 9-Epi-cinchonine

An In-depth Technical Guide to the Physical and Chemical Properties of 9-Epi-cinchonine

Abstract

9-Epi-cinchonine, a diastereomer of the naturally occurring Cinchona alkaloid cinchonine, represents a cornerstone molecule in the field of asymmetric organocatalysis. While its catalytic applications, particularly after derivatization, are widely explored, a consolidated technical guide on its fundamental physicochemical properties is essential for researchers leveraging its unique stereochemistry. This guide provides a comprehensive analysis of 9-Epi-cinchonine, moving beyond a simple data sheet to explain the causality behind its characteristics. We delve into its critical stereochemical nature, detail its physical properties, and provide an expert analysis of its expected spectroscopic signatures. Furthermore, this document outlines standardized protocols for its characterization, ensuring that researchers can validate and utilize this compound with confidence and scientific integrity.

Introduction and Molecular Identity

9-Epi-cinchonine (CAS No. 485-70-1) is a synthetically accessible cinchona alkaloid. It is not typically isolated in significant quantities from the bark of the Cinchona tree but is readily prepared from its diastereomer, cinchonine. The inversion of stereochemistry at the C9 position transforms the molecule from a member of the "natural" series of alkaloids to the "epi" series, a seemingly minor change that profoundly alters its three-dimensional conformation and, consequently, its chemical behavior. This structural nuance is precisely what makes 9-Epi-cinchonine and its derivatives, such as 9-amino(9-deoxy)epi-cinchonine, highly sought-after as chiral catalysts and ligands in asymmetric synthesis, where they facilitate the creation of enantiomerically pure molecules.[1][2]

This guide serves as a foundational resource, providing the core physical and chemical data necessary for the effective application of 9-Epi-cinchonine in a research and development setting.

Caption: Figure 1: Chemical Structure of 9-Epi-cinchonine.

The Decisive Role of Stereochemistry

The defining characteristic of 9-Epi-cinchonine is its stereochemistry, specifically the relative configuration of the two adjacent stereocenters at C8 and C9.

-

Cinchonine (natural): Possesses an (8S, 9R) configuration. This arrangement is described using the classical erythro designation, where the main substituents (the quinoline ring at C9 and the quinuclidine core at C8) can be visualized on opposite sides in a Fischer projection.

-

9-Epi-cinchonine: Possesses an (8S, 9S) configuration. This is described as a threo diastereomer, where the key substituents are on the same side in a Fischer projection.[3][4]

This inversion from erythro to threo is not trivial. It forces a significant conformational change. In the threo configuration of 9-Epi-cinchonine, the C9-hydroxyl group and the quinuclidine nitrogen (N1) are oriented in such a way that a strong intramolecular hydrogen bond can form.[5] This locks the molecule into a more "closed" or compact conformation compared to cinchonine, where the hydroxyl group is more available for intermolecular interactions. This conformational rigidity is a key factor in the stereodirecting ability of its derivatives in catalysis.

Caption: Figure 2: C8-C9 Stereochemical Relationship.

Physical Properties

The physical properties of 9-Epi-cinchonine are summarized below. These data points are critical for designing experimental conditions, including solvent selection for reactions and purification, as well as for confirming the identity and purity of the material.

| Property | Value | Source(s) |

| CAS Number | 485-70-1 | [6] |

| Molecular Formula | C₁₉H₂₂N₂O | [6] |

| Molecular Weight | 294.39 g/mol | [7] |

| Appearance | Solid | [8] |

| Melting Point | 83 °C | [8] |

| Optical Rotation [α]D22 | +120.3° (c=0.806 in ethanol) | [8] |

| Solubility | Slightly soluble in DMSO, Ethanol, Methanol | [8] |

| pKa (Predicted) | 12.98 ± 0.20 | [8] |

| Storage Conditions | -20°C, under inert atmosphere, protect from moisture (hygroscopic) | [8] |

Chemical Properties and Reactivity

The reactivity of 9-Epi-cinchonine is governed by its three primary functional domains: the quinuclidine bicycle, the C9-hydroxyl group, and the quinoline aromatic system.

-

Quinuclidine Nitrogen (N1): This tertiary amine is the most basic site in the molecule, readily protonated by acids. Its lone pair of electrons is sterically accessible, making it a potent nucleophile and a key binding site in catalytic applications.

-

C9-Hydroxyl Group: As the site of stereochemical inversion, this secondary alcohol is central to the molecule's utility. It can be deprotonated under basic conditions, act as a hydrogen bond donor, or be replaced to synthesize a wide array of derivatives. The conversion of this hydroxyl group to an amino group (with another inversion of configuration) to produce 9-amino(9-deoxy) derivatives is a cornerstone of modern aminocatalysis.[1]

-

Quinoline Ring: This aromatic system is relatively electron-deficient and can participate in π-π stacking interactions with substrates or reagents. It is generally stable but can undergo electrophilic aromatic substitution under harsh conditions.

-

Vinyl Group: The vinyl moiety at C3 can undergo typical alkene reactions such as hydrogenation or oxidation, allowing for further structural modifications.

Spectroscopic Characterization: An Expert Analysis

While published spectra specifically for 9-Epi-cinchonine are not abundant, its characteristic features can be reliably predicted by comparing them to its well-documented diastereomer, cinchonine. An experienced scientist would focus on the spectral regions most affected by the C9 stereochemical inversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most diagnostic proton is H9, the proton attached to the carbon bearing the hydroxyl group.

-

In Cinchonine (9R): The H9 signal typically appears as a doublet around δ 5.6-5.8 ppm .

-

Expected in 9-Epi-cinchonine (9S): Due to the change in the dihedral angle with H8 and the different anisotropic effects from the quinoline ring in the preferred threo conformation, the H9 signal is expected to be shifted. It will likely appear at a different chemical shift and exhibit a different coupling constant (JH8-H9) compared to cinchonine. The aromatic protons on the quinoline ring (δ 7.5-8.9 ppm), the vinyl protons (δ 5.0-6.0 ppm), and the aliphatic protons of the quinuclidine core (δ 1.4-3.5 ppm) will show more subtle changes.[9][10]

-

-

¹³C NMR: The carbon signals most sensitive to the stereochemical change are C9 and its immediate neighbors (C8, C4', C10).

-

In Cinchonine: C9 typically resonates around δ 71 ppm .

-

Expected in 9-Epi-cinchonine: A noticeable shift in the C9 resonance is anticipated. The exact direction of the shift depends on the complex shielding effects, but a difference of several ppm would be a clear indicator of the epimeric form.

-

Mass Spectrometry (MS)

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to be nearly identical to that of cinchonine, as mass spectrometry does not distinguish between diastereomers.

-

Molecular Ion (M⁺• or [M+H]⁺): The primary peak will correspond to the molecular weight. For ESI-MS in positive ion mode, the base peak would be the protonated molecule at m/z 295.18 .[7][11]

-

Key Fragmentation: The most characteristic fragmentation pathway for cinchona alkaloids is the cleavage of the C8-C9 bond. This would result in fragment ions corresponding to the protonated quinoline-methanol portion and the quinuclidine portion of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides insight into the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ is expected for the hydroxyl group. Due to the strong intramolecular hydrogen bond in the threo configuration of 9-Epi-cinchonine, this peak may appear sharper and at a slightly lower frequency compared to the broader intermolecular H-bonding peak in cinchonine.[12]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=N, C=C Stretches: A series of sharp peaks between 1500-1650 cm⁻¹ will correspond to the quinoline ring and vinyl group.

-

C-O Stretch: A strong band around 1050-1150 cm⁻¹ is characteristic of the secondary alcohol.

Experimental Protocols for Characterization

Adherence to standardized protocols is paramount for ensuring the quality and identity of a chemical entity. The following are field-proven methodologies for the characterization of 9-Epi-cinchonine.

Protocol 6.1: Determination of Specific Optical Rotation

Causality: Optical rotation is a fundamental physical constant for a chiral molecule and serves as a critical measure of its stereochemical identity and purity. The specific rotation value is highly sensitive to the 3D arrangement of atoms.

Methodology:

-

Instrument Preparation: Use a calibrated polarimeter equipped with a sodium D-line lamp (589 nm). Ensure the sample cell (typically 1.00 dm) is clean and dry.[13]

-

Zeroing (Blank Measurement): Fill the sample cell with the solvent to be used (e.g., absolute ethanol). Place the cell in the polarimeter and perform a blank measurement to zero the instrument. This corrects for any optical activity of the solvent or the cell itself.[14]

-

Sample Preparation: Accurately weigh approximately 80 mg of 9-Epi-cinchonine. Dissolve it in the chosen solvent (ethanol) in a 10 mL volumetric flask and fill to the mark. Ensure the solution is homogeneous and free of bubbles. The concentration (c) is expressed in g/mL.[15]

-

Measurement: Rinse and fill the sample cell with the prepared solution. Allow the temperature to equilibrate to the standard measurement temperature (e.g., 22 °C). Take several readings of the observed rotation (α) until a stable value is obtained.

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters (dm), and c is the concentration in g/mL.

Protocol 6.2: NMR Spectroscopic Analysis

Causality: NMR spectroscopy provides the most definitive information on the molecular structure, connectivity, and stereochemical environment of the nuclei. Comparison of ¹H and ¹³C NMR spectra against a known standard or a diastereomer is the gold standard for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 9-Epi-cinchonine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often preferred for good solubility and minimal signal overlap.[8]

-

Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution). The instrument should be properly shimmed on the sample to ensure high magnetic field homogeneity and sharp signals.[16]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift axis using the TMS signal. Integrate the ¹H signals to determine proton ratios.

Caption: Figure 3: General Characterization Workflow.

Conclusion

9-Epi-cinchonine is more than just a stereoisomer; it is a molecule whose inverted configuration at C9 imparts a unique and powerful conformational preference. This guide has detailed the fundamental physical and chemical properties that arise from its distinct threo stereochemistry. By providing not only established data but also expert-driven predictions for its spectroscopic signatures, we offer researchers a robust framework for its identification and use. The included protocols for characterization are designed to be self-validating, ensuring that scientists and developers can proceed with confidence in the integrity of their starting material. A thorough understanding of these core properties is the first and most critical step in successfully harnessing the potential of 9-Epi-cinchonine in asymmetric synthesis and drug discovery.

References

-

Yilmaz, A., Nyberg, N. T., & Jaroszewski, J. W. (2012). Extraction of alkaloids for NMR-based profiling: exploratory analysis of an archaic Cinchona bark collection. Planta medica, 78(17), 1885–1890. Available from: [Link]

-

PubChem. (n.d.). 9-Amino-9-deoxy-epi-cinchonine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Song, C., Zhang, Y., Wang, S., & Zhang, H. (2014). An easy route to exotic 9-epimers of 9-amino-(9-deoxy) cinchona alkaloids with (8S, 9R) and (8R, 9S)-configurations. Chinese Journal of Chemistry, 32(1), 79-84. Available from: [Link]

-

Karle, J. M., & Karle, I. L. (1989). Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum. Antimicrobial agents and chemotherapy, 33(9), 1506–1512. Available from: [Link]

-

Lee, S., Kim, H., & Park, Y. (2021). Plausible Pnicogen Bonding of epi-Cinchonidine as a Chiral Scaffold in Catalysis. Frontiers in Chemistry, 9, 735565. Available from: [Link]

-

Kacprzak, K., & Gawroński, J. (2001). A combined NMR, DFT, and X-ray investigation of some cinchona alkaloid O-ethers. The Journal of organic chemistry, 66(15), 5249–5256. Available from: [Link]

-

Gzella, A., & Karczmarz, A. (1998). Conformation of epicinchonine and cinchonine in view of their antimalarial activity: x-ray and theoretical studies. Journal of molecular structure, 444(1-3), 159-168. Available from: [Link]

-

Zhang, H., Wang, Y., Zhang, C., & Luo, X. (2012). Cinchona Alkaloids from Cinchona succirubra and Cinchona ledgeriana. Helvetica Chimica Acta, 95(10), 1855-1862. Available from: [Link]

-

PubChem. (n.d.). Cinchonine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Moran, A., Hamilton, A., Bo, C., & Melchiorre, P. (2013). A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones. Journal of the American Chemical Society, 135(24), 9091–9098. Available from: [Link]

-

PubChem. (n.d.). Cinchonan-9-ol, 6'-methoxy-, (8alpha,9R)-. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). (9R)-Cinchonan-9-ol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Wherry, E. T., & Yanovsky, E. (1918). The identification of the cinchona alkaloids by optical-crystallographic measurements. Journal of the Franklin Institute, 185(4), 547-548. Available from: [Link]

-

ResearchGate. (n.d.). Several characteristic data of mass spectrometry. Retrieved January 14, 2026, from [Link]

-

Japanese Pharmacopoeia. (n.d.). 7.02 Optical Rotation Determination. Retrieved January 14, 2026, from [Link]

-

Buchler GmbH. (n.d.). Cinchonine Base - Fine Chemical. Retrieved January 14, 2026, from [Link]

-

World Health Organization. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved January 14, 2026, from [Link]

-

Ishii, T., & Deguchi, T. (1991). Studies on Separation Method Using the Interactions between Cinchona Alkaloids and Optical Isomers. Bunseki Kagaku, 40(3), 125-130. Available from: [Link]

-

Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature protocols, 8(2), 325–344. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Request PDF. Retrieved January 14, 2026, from [Link]

-

Chiralpedia. (n.d.). Erythro- and Threo- prefixes: the (same-) or (opposite-) side?. Retrieved January 14, 2026, from [Link]

-

Chemistry Steps. (n.d.). Erythro and Threo. Retrieved January 14, 2026, from [Link]

-

Leah4sci. (2015, March 28). Erythro and Threo Stereoisomers. YouTube. Retrieved January 14, 2026, from [Link]

Sources

- 1. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]

- 4. Erythro and Threo - Chemistry Steps [chemistrysteps.com]

- 5. Conformation of epicinchonine and cinchonine in view of their antimalarial activity: x-ray and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride | 1263486-03-8 [sigmaaldrich.cn]

- 7. Cinchonine | C19H22N2O | CID 90454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Cinchonine(118-10-5) 1H NMR spectrum [chemicalbook.com]

- 10. Cinchonidine(485-71-2) 1H NMR spectrum [chemicalbook.com]

- 11. html.rhhz.net [html.rhhz.net]

- 12. Frontiers | Plausible Pnicogen Bonding of epi-Cinchonidine as a Chiral Scaffold in Catalysis [frontiersin.org]

- 13. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 14. digicollections.net [digicollections.net]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. Extraction of alkaloids for NMR-based profiling: exploratory analysis of an archaic Cinchona bark collection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analytical Fingerprint of 9-Epi-cinchonine: A Technical Guide to NMR and Mass Spectrometry Data

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of effective and safe pharmaceutical innovation. Cinchona alkaloids, a renowned class of natural products, present a fascinating case study in stereochemical complexity. This guide provides an in-depth technical exploration of the analytical characterization of 9-epi-cinchonine, a diastereomer of cinchonine. The inversion of stereochemistry at the C9 position significantly influences its three-dimensional conformation and, consequently, its spectral properties.

This document moves beyond a simple recitation of data. It is designed to provide a field-proven perspective on why specific analytical techniques are chosen, how to interpret the resulting data with confidence, and how to leverage this information for unambiguous structural confirmation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two most powerful techniques in the analytical chemist's arsenal for characterizing molecules like 9-epi-cinchonine. Every protocol and interpretation is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity.

Chemical Structure and Stereoisomerism

9-Epi-cinchonine shares the same molecular formula (C₁₉H₂₂N₂O) and connectivity as its parent alkaloid, cinchonine. The critical distinction lies in the spatial arrangement of the hydroxyl group at the C9 position. In cinchonine, the stereochemistry is (8S,9R), whereas in 9-epi-cinchonine, it is (8S,9S). This seemingly minor change has profound implications for the molecule's overall shape and reactivity, which are directly reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive method for determining the three-dimensional structure of organic molecules in solution. For diastereomers like 9-epi-cinchonine, NMR is indispensable for confirming the relative stereochemistry.

Expert Insight: Why NMR is Crucial for Diastereomer Differentiation

The rigid quinuclidine ring system and the aromatic quinoline moiety of 9-epi-cinchonine create a distinct set of spatial relationships between its protons and carbons. The orientation of the C9-hydroxyl group directly impacts the magnetic environment of nearby nuclei, particularly H9, H8, and the protons of the quinoline ring. This results in unique chemical shifts and coupling constants that act as a definitive fingerprint for the epi configuration, allowing for clear differentiation from cinchonine.

Experimental Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR data for 9-epi-cinchonine.

Materials:

-

9-Epi-cinchonine sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 9-epi-cinchonine and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 10 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 160 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

-

-

Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

¹H NMR Spectral Data

The ¹H NMR spectrum of 9-epi-cinchonine provides a wealth of information. The key diagnostic signals are those of the aromatic quinoline ring, the vinyl group, and the protons on the quinuclidine skeleton, especially the H9 proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2' | 8.69 | d | 4.5 |

| H8' | 8.08 | d | 8.5 |

| H5' | 7.96 | d | 8.5 |

| H7' | 7.65 | t | 7.5 |

| H6' | 7.48 | t | 7.5 |

| H3' | 7.27 | d | 4.5 |

| H10 | 5.85-5.75 | m | - |

| H9 | 5.61 | d | 9.8 |

| H11 (trans) | 5.03 | d | 17.4 |

| H11 (cis) | 4.95 | d | 10.5 |

| H8 | 3.40-3.30 | m | - |

| H2, H6 | 3.10-2.90 | m | - |

| H3, H7, H5, H4 | 2.70-1.20 | m | - |

Data sourced from Kacprzak, K. (2003)[1].

¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H data by providing a map of the carbon skeleton.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C4' | 150.2 |

| C8a' | 148.9 |

| C2' | 147.9 |

| C10 | 141.6 |

| C4a' | 129.5 |

| C8' | 128.9 |

| C6' | 126.8 |

| C5' | 125.7 |

| C7' | 122.9 |

| C3' | 118.9 |

| C11 | 114.1 |

| C9 | 71.3 |

| C8 | 60.2 |

| C2 | 49.5 |

| C6 | 43.1 |

| C3 | 39.8 |

| C4 | 27.9 |

| C7 | 27.6 |

| C5 | 21.8 |

Data sourced from Kacprzak, K. (2003)[1].

Advanced 2D NMR for Unambiguous Assignment

For complex molecules, 1D NMR spectra often contain overlapping signals. 2D NMR techniques are essential for resolving these ambiguities and confirming the complete structure.

Caption: Workflow for 2D NMR-based structure elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For 9-epi-cinchonine, COSY is invaluable for tracing the connectivity within the quinuclidine ring and the vinyl group.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon to which it is directly attached. This is the most reliable way to assign the carbon signals based on the already assigned proton signals.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (2-3 bonds away). This is crucial for piecing together the molecular fragments, for example, by correlating the H9 proton to carbons in both the quinuclidine and quinoline rings, thus confirming the overall connectivity.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures. Electrospray Ionization (ESI) is the preferred method for Cinchona alkaloids due to its soft ionization nature, which typically yields a prominent protonated molecular ion.

Expert Insight: The Role of ESI-MS/MS

While a single-stage MS experiment confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to probe the structure. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For 9-epi-cinchonine, the fragmentation pattern is expected to be very similar to that of its diastereomer, cinchonine, as the underlying bond strengths are identical.

Experimental Protocol: ESI-MS and MS/MS Analysis

Materials:

-

9-Epi-cinchonine sample

-

Methanol or acetonitrile (LC-MS grade)

-

Formic acid (for aiding protonation)

-

2 mL sample vials

Procedure:

-

Sample Preparation: Prepare a stock solution of 9-epi-cinchonine at ~1 mg/mL in methanol or acetonitrile.

-

Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture (e.g., 50:50 acetonitrile:water) containing 0.1% formic acid. The acid promotes the formation of the [M+H]⁺ ion[2].

-

Instrumentation: Analyze the sample using a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

-

MS Acquisition (Full Scan):

-

Ionization Mode: Positive.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: Typically 3-4 kV.

-

Source Temperature: 100-150 °C.

-

-

MS/MS Acquisition (Product Ion Scan):

-

Precursor Ion: Select the [M+H]⁺ ion of 9-epi-cinchonine (m/z 295.18).

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy: Varies by instrument, but typically ramped (e.g., 10-40 eV) to observe a range of fragments.

-

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

-

Molecular Formula: C₁₉H₂₂N₂O

-

Monoisotopic Mass: 294.1732 g/mol

-

Expected [M+H]⁺ (Protonated): 295.1805 m/z

MS/MS Fragmentation Analysis

The protonated molecular ion of 9-epi-cinchonine ([M+H]⁺ at m/z 295) undergoes characteristic fragmentation upon CID. The primary fragmentation pathways involve the cleavage of the bonds around the C8-C9 linkage, which connects the quinoline and quinuclidine moieties.

Caption: Proposed ESI-MS/MS fragmentation pathway for 9-epi-cinchonine.

Interpretation of Key Fragments: The fragmentation of Cinchona alkaloids is well-studied. The major fragments observed for cinchonine, and thus expected for 9-epi-cinchonine, arise from key cleavages in the molecular structure[3][4].

| m/z | Proposed Structure/Loss | Significance |

| 295.18 | [C₁₉H₂₂N₂O + H]⁺ | Protonated molecular ion. |

| 277.17 | [M+H - H₂O]⁺ | Loss of water from the C9-hydroxyl group. |

| 158 | [C₁₀H₈NO]⁺ | Ion resulting from cleavage of the C8-C9 bond with rearrangement. |

| 143 | [C₁₀H₇N]⁺ | Quinoline fragment, often a stable and abundant ion. |

| 136 | [C₉H₁₄N]⁺ | Quinuclidine-derived fragment resulting from C8-C9 bond cleavage. This is a highly characteristic fragment for the cinchona alkaloid skeleton. |

Fragment data is based on the analysis of the closely related diastereomer, cinchonine[3].

Conclusion

The comprehensive analysis of 9-epi-cinchonine through NMR and mass spectrometry provides an unambiguous structural fingerprint. ¹H and ¹³C NMR data, particularly the chemical shift of the H9 proton and the surrounding carbon environment, definitively establish the epi stereochemistry at the C9 position. High-resolution mass spectrometry confirms the elemental composition, while MS/MS fragmentation patterns, characterized by the diagnostic quinuclidine-derived ion at m/z 136, elucidate the core structure. By integrating these powerful analytical techniques and following robust experimental protocols, researchers can confidently identify and characterize 9-epi-cinchonine, ensuring the integrity and reliability of their scientific and developmental endeavors.

References

-

Kacprzak, K. (2003). A convenient synthesis of 9-epi-cinchona alkaloids. Monatshefte für Chemie / Chemical Monthly, 134(11), 1543-1548. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 90454, Cinchonine. Retrieved from [Link]

-

Kovács, B., Mándi, A., Tosa, M., & Kéki, S. (2000). New results on the mass spectra of cinchona alkaloids. Journal of Mass Spectrometry, 35(6), 711-717. Available at: [Link]

-

MassBank (n.d.). Cinchonine; LC-ESI-Q; MS; POS; 45 V. Accession: MSBNK-Waters-WA001716. Retrieved from [Link]

-

Hofmann, M., & Jira, T. (2010). Determination of cinchona alkaloids by non-aqueous CE with MS detection. Electrophoresis, 31(7), 1208-1213. Available at: [Link]

-

He, Z.-D., Ma, C., Tan, G. T., et al. (2005). Cinchona Alkaloids from Cinchona succirubra and Cinchona ledgeriana. Planta Medica, 71(1), 89-92. Available at: [Link]

-

Karpińska, J. (2005). A study of the fragmentation of selected alkaloids by mass spectrometry. European Journal of Mass Spectrometry, 11(2), 197-205. Available at: [Link]

-

University of Oxford (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Maga, T. L., & Li, L. (2010). Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry. Journal of Mass Spectrometry, 45(9), 1019-1025. Available at: [Link]

Sources

potential biological activity of 9-Epi-cinchonine

An In-Depth Technical Guide to the Potential Biological Activity of 9-Epi-cinchonine

Abstract

Cinchona alkaloids have historically been a cornerstone of natural product pharmacology, most notably for their anti-malarial properties. Cinchonine, a major alkaloid from this class, has demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This technical guide focuses on its stereoisomer, 9-Epi-cinchonine, a compound for which the biological activity remains largely unexplored. The stereochemical difference at the C9 position, which distinguishes it from cinchonine, presents a compelling scientific rationale for investigation, as subtle changes in molecular geometry can profoundly impact pharmacological activity. This document provides a comprehensive framework for the systematic in vitro evaluation of 9-Epi-cinchonine. We synthesize the known activities of its parent compound to postulate potential therapeutic applications and provide detailed, field-proven protocols for screening its anticancer, antimicrobial, and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel cinchona alkaloid derivatives.

Introduction: The Cinchona Alkaloids and the Significance of Stereochemistry

The bark of the Cinchona tree is a rich source of quinoline alkaloids, including the four primary diastereomers: quinine, quinidine, cinchonidine, and cinchonine.[3] For centuries, these compounds have been utilized in traditional and modern medicine, primarily for treating malaria.[4][5] Beyond their anti-malarial effects, extensive research has revealed a diverse pharmacological profile for this class, encompassing anti-cancer, anti-inflammatory, antioxidant, and antimicrobial activities.[3][5]

Cinchonine is a prominent alkaloid that has been the subject of numerous studies.[1] It is the pseudo-enantiomer of cinchonidine and a stereoisomer of quinine.[6][7] 9-Epi-cinchonine is a diastereomer of cinchonine, differing in the spatial orientation of the hydroxyl group at the C9 position. In pharmacology, such stereochemical nuances are critical; the three-dimensional arrangement of atoms dictates how a molecule interacts with biological targets like enzymes and receptors, often leading to vastly different efficacy, selectivity, and toxicity profiles between isomers. Given the broad activities of cinchonine, it is scientifically logical to hypothesize that 9-Epi-cinchonine possesses its own unique, and potentially valuable, biological profile.

This guide, therefore, serves as a strategic roadmap for unlocking the potential of 9-Epi-cinchonine. It outlines a series of validated in vitro assays designed to provide a foundational understanding of its bioactivity, focusing on the areas where its structural analogs have shown the most promise.

Postulated Biological Activities of 9-Epi-cinchonine

Drawing from the established pharmacological profile of cinchonine, we can formulate targeted hypotheses for the potential bioactivity of its 9-epi isomer.

Potential Anticancer Activity

Cinchonine has demonstrated notable anticancer effects across various cancer cell lines, including pancreatic, liver, and lung cancer.[2][8][9][10] Its mechanisms are multifaceted, involving the induction of apoptosis through the activation of caspase-3, modulation of the AKT and TAK1 signaling pathways, and impairment of autophagic-lysosomal degradation.[2][9][11] Furthermore, cinchonine has been shown to circumvent P-glycoprotein-mediated multidrug resistance, a significant challenge in oncology.[12]

Hypothesis: 9-Epi-cinchonine may exhibit cytotoxic or cytostatic effects against cancer cells, potentially through similar or distinct mechanisms compared to cinchonine. The altered stereochemistry at C9 could influence its binding affinity to key intracellular targets, possibly leading to enhanced potency or a different spectrum of activity against various cancer types.

The diagram below illustrates the known signaling pathways influenced by cinchonine, which serve as primary targets for the investigation of 9-Epi-cinchonine.

Caption: Experimental workflow for anticancer activity screening.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. [13]NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a rapid, sensitive, and widely accepted method for initial cytotoxicity screening. [13][14]

-

Cell Culture: Seed selected cancer cells (e.g., A549 lung cancer, HepG2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a stock solution of 9-Epi-cinchonine in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| 9-Epi-cinchonine | A549 | 48 | [Experimental Data] |

| Cinchonine (Control) | A549 | 48 | [Experimental Data] |

| Doxorubicin (Control) | A549 | 48 | [Experimental Data] |

| 9-Epi-cinchonine | HepG2 | 48 | [Experimental Data] |

| Cinchonine (Control) | HepG2 | 48 | [Experimental Data] |

| Doxorubicin (Control) | HepG2 | 48 | [Experimental Data] |

| Caption: Table for summarizing hypothetical cytotoxicity data. |

Workflow for Antimicrobial Activity Screening

The primary goal is to determine the minimum concentration of the compound that inhibits microbial growth. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC). [15][16]

Caption: Experimental workflow for anti-inflammatory screening.

Protocol 3: Inhibition of Protein Denaturation Assay

Causality: Denaturation of tissue proteins is a well-documented cause of inflammatory and arthritic diseases. T[17]he ability of a compound to prevent heat-induced denaturation of a standard protein like Bovine Serum Albumin (BSA) is a strong indicator of potential anti-inflammatory activity.

[18][19]1. Reaction Mixture: Prepare reaction mixtures containing 0.5 mL of 1% w/v Bovine Serum Albumin (BSA) solution and 0.5 mL of 9-Epi-cinchonine at various concentrations (e.g., 50-500 µg/mL). 2. pH Adjustment: Adjust the pH of the mixtures to 6.8 using 1N HCl. 3. Controls: Prepare a control solution containing 0.5 mL of BSA and 0.5 mL of distilled water. Use Diclofenac sodium as a reference standard. 4. Incubation: Incubate all mixtures at 37°C for 20 minutes. 5. Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes. 6. Cooling & Measurement: Cool the mixtures under running water and measure the absorbance (turbidity) at 660 nm using a spectrophotometer. 7. Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

| Concentration (µg/mL) | % Inhibition by 9-Epi-cinchonine | % Inhibition by Diclofenac Sodium |

| 50 | [Experimental Data] | [Experimental Data] |

| 100 | [Experimental Data] | [Experimental Data] |

| 250 | [Experimental Data] | [Experimental Data] |

| 500 | [Experimental Data] | [Experimental Data] |

| Caption: Table for summarizing hypothetical anti-inflammatory data. |

Conclusion and Future Directions

While direct biological data on 9-Epi-cinchonine is scarce, its structural relationship to the pharmacologically rich Cinchona alkaloids, particularly cinchonine, provides a strong rationale for its investigation. The stereochemical variation at the C9 position is a compelling feature that could lead to novel or enhanced biological activities.

This guide presents a logical, structured, and experimentally validated framework for conducting the initial in vitro evaluation of 9-Epi-cinchonine. The proposed workflows for anticancer, antimicrobial, and anti-inflammatory screening are designed to be robust, reproducible, and serve as a self-validating system for generating foundational data. A crucial component of this research plan is the parallel testing of cinchonine to directly elucidate the impact of C9 stereochemistry on activity.

Positive results from these primary screens will pave the way for more advanced, mechanistic studies. For example, confirmed anticancer activity would warrant investigation into specific signaling pathways via Western blot, cell cycle analysis, and migration/invasion assays. Similarly, promising antimicrobial or anti-inflammatory findings should be followed by more complex cell-based and, eventually, in vivo models. By following this systematic approach, researchers can efficiently and effectively uncover the therapeutic potential hidden within the unique stereochemistry of 9-Epi-cinchonine.

References

- Kar, M., et al. (2017). Spectrum of biological properties of cinchona alkaloids: A brief review. Journal of Pharmacognosy and Phytochemistry. [Link: https://www.phytojournal.com/archives/2017/vol6issue5/PartB/6-4-118-540.pdf]

- Putri, D., et al. (2022). A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. Biointerface Research in Applied Chemistry. [Link: https://biointerfaceresearch.com/wp-content/uploads/2022/09/20695837.2023.13.4.3.pdf]

- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5411808/]